molecular formula C9H13N3O5 B15136145 Cytidine-13C9

Cytidine-13C9

Cat. No.: B15136145
M. Wt: 252.15 g/mol
InChI Key: UHDGCWIWMRVCDJ-VQXVKRFCSA-N
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Description

Cytidine-¹³C₉ is a stable isotope-labeled analog of cytidine triphosphate (CTP), where nine carbon atoms are replaced with ¹³C isotopes. This compound is widely used as an internal standard (IS) in quantitative mass spectrometry (MS) to enhance analytical precision in metabolomics, pharmacokinetics, and nucleotide metabolism studies .

Properties

Molecular Formula

C9H13N3O5

Molecular Weight

252.15 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl](2,4,5,6-13C4)pyrimidin-2-one

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7?,8-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1

InChI Key

UHDGCWIWMRVCDJ-VQXVKRFCSA-N

Isomeric SMILES

[13CH]1=[13CH]N([13C](=O)N=[13C]1N)[13C@H]2[13CH]([13C@@H]([13C@H](O2)[13CH2]O)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Cytidine-13C9 involves the incorporation of carbon-13 isotopes into the Cytidine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis of the ribose moiety or the cytosine base. One common method involves the use of labeled glucose or other carbohydrate sources to synthesize the labeled ribose, which is then coupled with cytosine to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using labeled precursors. The process includes the fermentation of microorganisms in the presence of labeled substrates, followed by extraction and purification of the labeled Cytidine. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

Types of Reactions: Cytidine-13C9 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cytidine-13C9 has a wide range of applications in scientific research, including:

Mechanism of Action

Cytidine-13C9 exerts its effects by participating in various biochemical pathways. It is incorporated into RNA, where it plays a role in the synthesis and function of RNA molecules. Cytidine also influences neuronal-glial glutamate cycling, affecting neurotransmitter levels and brain function. The molecular targets of Cytidine include enzymes involved in nucleotide metabolism, such as uridine-cytidine kinase .

Comparison with Similar Compounds

Key Properties

  • Empirical Formula : ¹³C₉H₁₄N₃Na₂O₁₄P₃ (disodium salt)
  • Molecular Weight : ~551.1 g/mol (varies slightly by salt form)
  • Purity : ≥98 atom % ¹³C, ≥95% chemical purity (CP)
  • Concentration : Typically supplied as 100 mM solution in 5 mM Tris-HCl buffer .
  • Applications :
    • Quantification of nucleotides (e.g., 15N₄-AZA-TP, 15N₄-DAC-TP) in cancer therapeutics .
    • Host-microbe co-metabolism studies in C. elegans .

Comparison with Similar Compounds

Structural and Isotopic Comparisons

The table below compares Cytidine-¹³C₉ with structurally related isotope-labeled nucleotides:

Compound Name Isotopic Labels Molecular Formula Molecular Weight Purity Supplier Key Applications
Cytidine-¹³C₉ (disodium salt) ¹³C₉ ¹³C₉H₁₄N₃Na₂O₁₄P₃ ~551.1 ≥98% Sigma-Aldrich LC-MS internal standard
Cytidine-¹³C₉,¹⁵N₃ (triphosphate) ¹³C₉, ¹⁵N₃ ¹³C₉H₁₄¹⁵N₃Na₂O₁₄P₃ ~564.1 98% Sigma-Aldrich High-precision quantification in multi-isotope MS
Uridine triphosphate-¹³C₉ (dilithium salt) ¹³C₉ ¹³C₉H₁₃Li₂N₂O₁₅P₃ 504.94 98% MedChem Express RNA synthesis tracking
UDP-[¹³C₆]Glc ¹³C₆ ¹³C₆H₂₀N₂O₁₇P₂ ~586.1 ≥95% Omicron Biochemicals Glycobiology studies

Key Observations :

Isotopic Complexity :

  • Cytidine-¹³C₉,¹⁵N₃ contains both ¹³C and ¹⁵N labels, enabling multiplexed MS detection with reduced interference compared to single-label analogs like Cytidine-¹³C₉ .
  • Uridine-¹³C₉ lacks nitrogen labels, limiting its utility in studies requiring dual isotopic tracing .

Functional Group Differences :

  • Cytidine-¹³C₉ and uridine analogs differ in their nucleobases (cytosine vs. uracil), affecting base-pairing interactions in enzymatic assays .
  • Salt forms (disodium vs. dilithium) influence solubility and buffer compatibility .

Analytical Performance

  • Sensitivity : Cytidine-¹³C₉,¹⁵N₃ achieves lower detection limits (e.g., 0.1 nM for 15N₄-DAC-TP) due to reduced isotopic overlap, outperforming Cytidine-¹³C₉ in complex matrices .
  • Precision: Relative standard deviations (RSD) for Cytidine-¹³C₉-based assays are <5%, comparable to uridine-¹³C₉ but superior to non-labeled analogs .

Commercial Availability and Use Cases

  • Cytidine-¹³C₉ : Widely available from Sigma-Aldrich and Omicron Biochemicals; preferred for cost-effective single-isotope MS workflows .
  • Cytidine-¹³C₉,¹⁵N₃ : Specialized applications in oncology (e.g., hypomethylating agent quantification) due to higher specificity .
  • Uridine-¹³C₉ : Used in RNA synthesis studies but less common in nucleotide metabolism research .

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